molecular formula C15H15ClN2 B1373789 1-Benzyl-1H-indol-3-amine hydrochloride CAS No. 1159823-99-0

1-Benzyl-1H-indol-3-amine hydrochloride

Cat. No.: B1373789
CAS No.: 1159823-99-0
M. Wt: 258.74 g/mol
InChI Key: CLQJYZRPQSBHCN-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indol-3-amine hydrochloride is a chemical compound with the molecular formula C15H15ClN2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-indol-3-amine hydrochloride typically involves the Fischer indole synthesis. This method uses 1-benzyl-1-phenylhydrazine and a suitable ketone under acidic conditions to form the indole ring . The reaction is carried out in the presence of pyridine hydrochloride at elevated temperatures (around 110°C) .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1-Benzyl-1H-indole-2,3-dione: Another indole derivative with similar structural features.

    1-Benzyl-1H-indole-3-carboxylic acid: Shares the indole core but with different functional groups.

Uniqueness: 1-Benzyl-1H-indol-3-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzylindol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15;/h1-9,11H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQJYZRPQSBHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679380
Record name 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-99-0
Record name 1H-Indol-3-amine, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159823-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-indol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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